2,4-Dihydroxybenzohydrazide

概要

説明

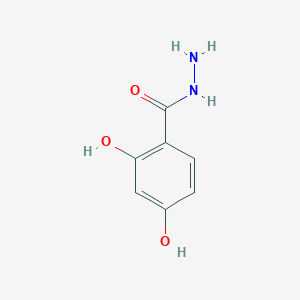

2,4-Dihydroxybenzohydrazide is a phenolic hydrazide compound with the molecular formula C7H8N2O3. It is derived from 2,4-dihydroxybenzoic acid and hydrazine hydrate.

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzohydrazide can be synthesized by reacting ethyl 2,4-dihydroxybenzoate with hydrazine hydrate. The reaction typically takes place in an ethanol solvent under reflux conditions for a few hours . The general reaction scheme is as follows:

C9H10O4+N2H4⋅H2O→C7H8N2O3+C2H5OH+H2O

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation method, scaled up for industrial use. This involves the use of larger quantities of ethyl 2,4-dihydroxybenzoate and hydrazine hydrate, with careful control of reaction conditions to ensure high yield and purity .

化学反応の分析

Condensation Reactions with Aromatic Aldehydes

2,4-Dihydroxybenzohydrazide undergoes condensation with substituted aromatic aldehydes to form hydrazide–hydrazones. This reaction is typically performed in ethanol under reflux conditions, with completion times ranging from 15–40 minutes .

Mechanism :

The hydrazide group reacts with the aldehyde carbonyl, eliminating water to form a Schiff base (hydrazone) linkage. Substituents on the aromatic aldehyde influence reaction efficiency and product stability.

Reaction Yields and Substituent Effects

Yields vary significantly depending on the aldehyde’s electronic and steric properties. Electron-donating groups (e.g., methoxy) often enhance reactivity, while bulky substituents reduce yields.

Table 1: Selected Hydrazide–Hydrazone Derivatives and Reaction Data

| Compound | Aldehyde Substituent | Reaction Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3 | 4-Methylphenyl | 30 | 98 | 228–230 |

| 7 | 4-Butoxyphenyl | 25 | 98 | 232–234 |

| 11 | 3-Bromo-4-hydroxyphenyl | 29 | 98 | 232 |

| 13 | 4-Propylphenyl | 35 | 23 | 197 |

| 4 | 4-Methoxyphenyl | 30 | 80 | 263 |

Key Observations :

-

High-Yielding Reactions : Aldehydes with methyl (Compound 3) and butoxy groups (Compound 7) achieved 98% yields, likely due to favorable electronic interactions .

-

Low-Yielding Reactions : Steric hindrance from substituents like propyl (Compound 13) reduced yields to 23% .

-

Thermal Stability : Derivatives with methoxy groups (Compound 4) exhibited the highest melting points (263°C), indicating enhanced crystallinity .

Role of Solvent and Temperature

Ethanol is the preferred solvent due to its ability to dissolve both reactants and stabilize intermediates. Reflux conditions (≈78°C) facilitate rapid imine bond formation without side reactions .

Challenges and Optimization

科学的研究の応用

Chemistry

2,4-Dihydroxybenzohydrazide serves as an intermediate in the synthesis of various organic compounds, including:

- Hydrazones: Formed through condensation reactions with aldehydes or ketones.

- Oxidized Derivatives: Resulting from oxidation reactions.

- Reduced Derivatives: Produced via reduction reactions.

Biology

The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacterial strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mechanism involves:

- Inhibition of bacterial metabolism.

- Disruption of cell wall synthesis.

Medicine

Research indicates that this compound has antiproliferative effects against various cancer cell lines. The following table summarizes its in vitro antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| LN-229 (glioblastoma) | 0.77 |

| HepG2 (liver cancer) | Not specified |

| H1563 (lung cancer) | Not specified |

The low IC50 value for LN-229 indicates potent activity against this specific cancer type. The compound's biological activity is attributed to:

- Inhibition of Cell Proliferation: Interferes with essential cellular processes.

- Enzyme Inhibition: Targets key enzymes involved in cancer cell survival.

- DNA Interaction: Binds to DNA, disrupting replication and transcription processes.

Case Studies

Recent studies have explored the modification of this compound to develop new therapeutic agents. One significant study focused on synthesizing derivatives that inhibit the KRAS-PDEδ interaction, crucial for oncogenic signaling in KRAS-mutated cancers. The derivative NHTD demonstrated promising results:

- In Vitro Studies: Suppressed proliferation and induced apoptosis in cancer cells.

- In Vivo Studies: Prevented tumor growth in xenograft models.

Case Study Summary

| Study Focus | Findings |

|---|---|

| KRAS-PDEδ Inhibition | NHTD suppressed tumor growth in preclinical models. |

| Antimicrobial Activity | Effective against MRSA and other Gram-positive bacteria. |

| Antiproliferative Activity | Low IC50 values in glioblastoma cell lines. |

作用機序

The mechanism of action of 2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

2,4-Dihydroxybenzoic Acid: The parent compound from which 2,4-dihydroxybenzohydrazide is derived.

2,4-Dihydroxybenzaldehyde: Another derivative of 2,4-dihydroxybenzoic acid.

2,4-Dihydroxybenzylidene Hydrazide: A related hydrazide compound with similar chemical properties.

Uniqueness: this compound is unique due to its dual hydroxyl groups and hydrazide functionality, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

生物活性

2,4-Dihydroxybenzohydrazide (C7H8N2O3) is a phenolic hydrazide compound that has garnered attention for its diverse biological activities. This article explores its antibacterial and anticancer properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is synthesized from 2,4-dihydroxybenzoic acid and hydrazine hydrate. Its structure features two hydroxyl groups on the benzene ring, which are crucial for its biological activity. The compound has been studied for its potential applications in medicinal chemistry due to its antimicrobial and antiproliferative effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive bacterial strains. Notably, it has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Minimum Inhibitory Concentration (MIC) Values

The antibacterial potency of this compound can be summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 43300 | 3.91 |

| Micrococcus luteus ATCC 10240 | 0.48 |

| Staphylococcus epidermidis ATCC 12228 | 0.98 |

These results demonstrate that the compound's MIC values are significantly lower than those of standard antibiotics like nitrofurantoin and ciprofloxacin, indicating a promising alternative for treating bacterial infections .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including lung (H1563), liver (HepG2), and glioblastoma (LN-229) cells.

In Vitro Antiproliferative Activity

The following table summarizes the IC50 values for different cancer cell lines treated with this compound:

| Cell Line | IC50 (µM) |

|---|---|

| LN-229 (glioblastoma) | 0.77 |

| HepG2 | Not specified |

| H1563 | Not specified |

The low IC50 value for LN-229 indicates potent antiproliferative activity against this specific cancer type .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation: The compound interferes with cellular processes essential for growth and division.

- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial metabolism and cancer cell survival.

- DNA Interaction: The compound can bind to DNA, disrupting replication and transcription processes in cancer cells .

Case Studies and Research Findings

A significant study involved synthesizing a series of hydrazone derivatives from 2,4-dihydroxybenzoic acid. These derivatives were tested for their biological activities:

特性

IUPAC Name |

2,4-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)5-2-1-4(10)3-6(5)11/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPUHTXVZGIOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157435 | |

| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13221-86-8 | |

| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxybenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common structural features of 2,4-Dihydroxybenzohydrazide derivatives and how do they influence their crystal structures?

A1: this compound derivatives often exhibit a common structural motif: two aromatic rings connected by a hydrazone linkage (C=N-NH). The relative orientation of these rings, characterized by their dihedral angle, varies depending on the substituents on the aromatic rings. This influences their packing in the crystal lattice, often stabilized by intermolecular hydrogen bonds, primarily involving the hydroxyl (-OH) and amine (-NH) groups. For example, in (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, the dihedral angle between the rings is 4.2°, and molecules are linked into layers by O—H⋯O and N—H⋯O hydrogen bonds []. Similarly, in N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, the dihedral angle is 8.5°, and intermolecular O—H⋯O hydrogen bonds form layers within the crystal structure [].

Q2: Can you provide an example of how modifications to the this compound scaffold have led to the discovery of biologically active compounds?

A2: Researchers exploring inhibitors of the KRAS-PDEδ interaction, crucial for the oncogenic activity of KRAS-mutated cancers, utilized a structure-based drug design approach starting from a this compound scaffold []. This led to the discovery of (E)-N′‐((3‐(tert‐butyl)‐2‐hydroxy‐6,7,8,9‐tetrahydrodibenzo[b,dfuran‐1‐yl)methylene)‐2,4‐dihydroxybenzohydrazide (NHTD). This compound demonstrated promising in vitro and in vivo activity by disrupting the KRAS-PDEδ interaction, inhibiting KRAS signaling, and suppressing tumor growth in preclinical models []. This example highlights the potential of modifying the this compound scaffold to develop new therapeutic agents.

Q3: What are the typical solvents used for the synthesis and characterization of this compound derivatives?

A3: Methanol is commonly employed both as a solvent and a reactant in the synthesis and characterization of this compound derivatives. For instance, (E)-N′-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide methanol solvate was obtained from a reaction utilizing methanol []. This highlights the importance of solvent choice in influencing the final structure and properties of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。